Edetate trisodium monohydrate

Übersicht

Beschreibung

Edetate trisodium monohydrate, also known as ethylenediaminetetraacetic acid trisodium, is a medication used in the management and treatment of heavy metal toxicity . It is a chelating agent that binds to divalent and trivalent ions such as magnesium, zinc, and calcium . It is used for conditions like lead poisoning, lead encephalopathy, heavy metal poisoning, hypercalcemia, and ventricular arrhythmias associated with digitalis toxicity .

Synthesis Analysis

Ethylenediaminetetraacetic acid (EDTA), the parent compound of Edetate trisodium monohydrate, was first synthesized in the mid-1930s from ethylenediamine and chloroacetic acid .

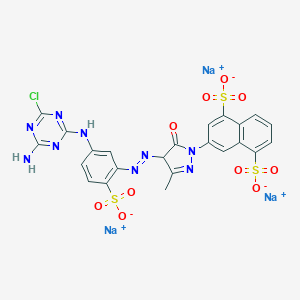

Molecular Structure Analysis

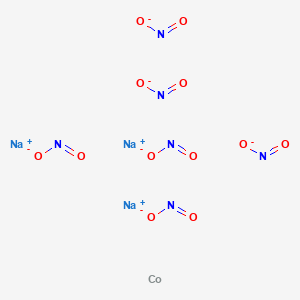

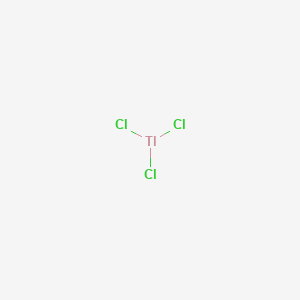

The molecular formula of Edetate trisodium monohydrate is C10H13N2Na3O8.3Na.H2O and its molecular weight is 376.2 . The structure of the compound includes a central ethylenediamine unit with four acetate groups attached to it .

Chemical Reactions Analysis

Edetate trisodium monohydrate is a chelating agent that binds to divalent and trivalent ions such as magnesium, zinc, and calcium . The chelate is excreted in the urine, reducing concentrations of these ions in the blood .

Physical And Chemical Properties Analysis

The average mass of Edetate trisodium monohydrate is 358.188 Da and its monoisotopic mass is 358.036499 Da .

Wissenschaftliche Forschungsanwendungen

Chelation Therapy for Lead Poisoning

Edetate trisodium monohydrate: is commonly used in chelation therapy to treat lead poisoning. It binds to heavy metals like lead in the bloodstream, forming a complex that is then excreted from the body . This application is critical in both pediatric and adult populations where lead poisoning can have severe neurological consequences.

Stability Enhancement in Pharmaceuticals

In the pharmaceutical industry, Edetate trisodium monohydrate acts as a stabilizing agent. It helps to maintain the integrity of active pharmaceutical ingredients (APIs) by inhibiting reactions that can lead to their degradation. This is particularly important for ensuring the shelf life and efficacy of medications .

Anticoagulant in Laboratory Settings

The compound is used as an anticoagulant in blood collection tubes. It prevents blood from clotting by binding to calcium ions, which are necessary for the coagulation process. This application is essential for various blood tests and clinical research where whole blood samples are required .

Component in Radiopharmaceuticals

Edetate trisodium monohydrate: is utilized in the preparation of radiopharmaceuticals. It can chelate radioactive metals, allowing for the creation of compounds that are used in diagnostic imaging. This helps in the detection and monitoring of diseases such as cancer .

Water Treatment

In water treatment processes, it is used to remove scale-forming calcium and magnesium ions. This helps prevent the formation of hard water deposits in pipes and machinery, ensuring the efficient operation of water systems .

Analytical Chemistry

The compound finds application in analytical chemistry as a complexometric titrant. It is used to determine the concentration of metal ions in a solution by forming a complex with a specific color change, which can be measured to quantify the metal content .

Food Industry

While not directly related to Edetate trisodium monohydrate , its relative, trisodium citrate, is widely used in the food industry as a preservative and flavor enhancer. It helps to regulate acidity and preserve the stability of active ingredients in food products .

Cosmetics and Personal Care

Similar to its use in food, trisodium citrate and related compounds serve as important ingredients in cosmetics and personal care products. They act as preservatives, pH adjusters, and buffering agents to maintain the quality and safety of the products .

Wirkmechanismus

Target of Action

Edetate trisodium monohydrate, also known as edetate disodium, is a polyvalent ion chelator . Its primary targets are divalent and trivalent ions such as magnesium, zinc, and calcium . These ions play crucial roles in various biological processes, including enzyme activity and signal transduction.

Mode of Action

Edetate trisodium monohydrate interacts with its targets by chelating, or binding, to the ions . This chelation forms a complex that is excreted in the urine, thereby reducing the concentrations of these ions in the blood .

Pharmacokinetics

, it is known that the chelate formed by the compound is excreted in the urine. This suggests that the compound likely has good bioavailability and is capable of systemic distribution to exert its effects.

Result of Action

The primary result of edetate trisodium monohydrate’s action is the reduction of blood concentrations of targeted ions . This can have various molecular and cellular effects, depending on the specific ions involved. For example, reducing calcium concentrations can affect muscle contraction and neuronal signaling, while reducing zinc concentrations can impact enzymatic reactions.

Action Environment

The action of edetate trisodium monohydrate can be influenced by various environmental factors. For instance, the presence of other chelating agents could potentially compete with the compound for ion targets. Additionally, factors that affect urinary excretion, such as kidney function and hydration status, could impact the efficacy of the compound. The compound’s stability could also be affected by factors such as pH and temperature .

Safety and Hazards

Eigenschaften

IUPAC Name |

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.3Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTNQJMZBPLVKM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N2Na3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Edetate trisodium monohydrate | |

CAS RN |

10378-22-0, 85715-60-2 | |

| Record name | Edetate trisodium monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010378220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Edetate trisodium monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETATE TRISODIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMN5A047NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine](/img/structure/B80945.png)

![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)